molecular formula C14H17ClN4O B2611936 N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 1052561-17-7

N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B2611936
CAS RN: 1052561-17-7
M. Wt: 292.77
InChI Key: KQXMBDUGMHYQOJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as ACP-105, is a synthetic androgen receptor modulator (SARM) that has been gaining attention in the field of scientific research due to its potential therapeutic applications. ACP-105 is structurally similar to other SARMs such as Ostarine and Ligandrol, but it has been found to have a higher affinity for the androgen receptor.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives, including compounds closely related to the one you're interested in, has shown significant promise in the development of new antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective treatments for cancer. Moreover, most of these newly synthesized compounds displayed good to excellent antimicrobial activity, suggesting their utility in combating infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Conformations and Crystallography

The study of molecular conformations and crystallography of similar compounds has provided insights into the structural basis of their biological activities. Research on different molecular conformations co-existing in certain 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides highlighted how hydrogen bonding can occur in zero, one, and two dimensions. These structural insights are crucial for understanding how such compounds interact with biological targets (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Anticonvulsant Studies

Pyrazole derivatives have also been explored for their potential anticonvulsant properties. Studies on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, for example, revealed that these compounds are active in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Some isomers showed greater potency than the standard drug phenytoin in the MES test, indicating their potential as novel treatments for epilepsy (Idris, Ayeni, & Sallau, 2011).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazole derivatives continue to be a vital area of research. For instance, studies on isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provided valuable data on their crystallization and molecular structure. Such research is essential for the rational design of new compounds with desired biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-8-6-9(2)19(18-8)10(3)14(20)17-13-5-4-11(16)7-12(13)15/h4-7,10H,16H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXMBDUGMHYQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=C(C=C(C=C2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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